
N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide
説明
N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide, also known as BB-94, is a synthetic compound that belongs to the class of sulfonamide-based inhibitors. It was first synthesized in 1994 by British Biotech Pharmaceuticals Ltd. BB-94 has been extensively studied for its potential use as an anticancer agent due to its ability to inhibit matrix metalloproteinases (MMPs). MMPs are a family of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins, which are essential for cell migration, invasion, and angiogenesis.
作用機序
N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide is a broad-spectrum inhibitor of MMPs, which are zinc-dependent endopeptidases that degrade ECM proteins such as collagen, elastin, and laminin. MMPs are involved in many physiological and pathological processes, including tissue remodeling, wound healing, and cancer progression. This compound binds to the active site of MMPs and inhibits their activity by preventing the cleavage of ECM proteins. This leads to the accumulation of ECM proteins around the tumor cells, which inhibits their migration and invasion.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to inhibit the growth and invasion of cancer cells in vitro and in vivo, and it has also been shown to enhance the efficacy of chemotherapy and radiation therapy. This compound has been shown to reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in cancer progression and metastasis. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
実験室実験の利点と制限
N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide has several advantages for lab experiments. It is a broad-spectrum inhibitor of MMPs, which makes it useful for studying the role of MMPs in various physiological and pathological processes. This compound is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some assays. This compound also has a relatively short half-life in vivo, which can limit its effectiveness as an anticancer agent.
将来の方向性
There are several potential future directions for the research on N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide. One direction is to develop more potent and selective inhibitors of MMPs that can overcome the limitations of this compound. Another direction is to explore the use of this compound in combination with other anticancer agents, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, the potential use of this compound in other pathological conditions, such as inflammatory diseases and fibrosis, could be explored. Finally, the development of new methods for the delivery of this compound to tumors could improve its effectiveness as an anticancer agent.
科学的研究の応用
N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the activity of MMPs, which are overexpressed in many types of cancer and are implicated in tumor growth, invasion, and metastasis. This compound has been shown to inhibit the invasion of cancer cells in vitro and in vivo, and it has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
特性
IUPAC Name |
N-[(3-bromophenyl)methyl]-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF2NO2S/c14-10-3-1-2-9(6-10)8-17-20(18,19)13-7-11(15)4-5-12(13)16/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEIDVVWVFFKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNS(=O)(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4284831.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4284844.png)
![methyl 5-benzyl-2-{[(2-{[(4-chlorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4284858.png)
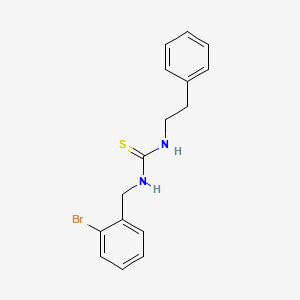
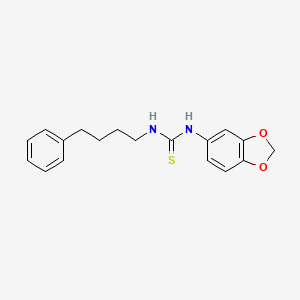
![4-[4-allyl-5-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4284866.png)
![2-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4284877.png)
![3-({4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4284884.png)
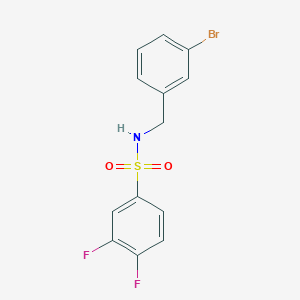
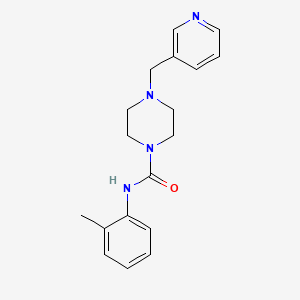
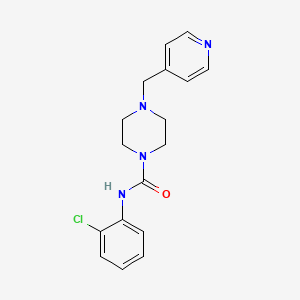

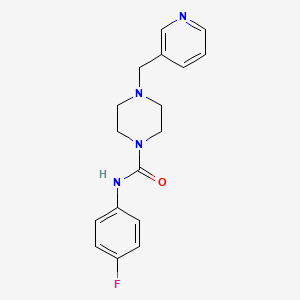
![8-[(4-phenyl-1-piperazinyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4284934.png)
